Ethyl 2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetate
Description
Ethyl 2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetate is a chemical compound belonging to the class of triazolopyrimidines
Properties
IUPAC Name |
ethyl 2-[(5,6-dimethyl-7-oxo-8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O3S/c1-4-18-8(16)5-19-11-14-13-10-12-9(17)6(2)7(3)15(10)11/h4-5H2,1-3H3,(H,12,13,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTYGCXFUROQECG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NN=C2N1C(=C(C(=O)N2)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes Overview
Three principal methodologies have been identified for constructing this compound:
- Three-component one-pot synthesis leveraging cyclocondensation reactions.
- Nucleophilic substitution of a chloro intermediate with ethyl 2-mercaptoacetate.
- Direct alkylation of a pre-formed triazolopyrimidine thiol with ethyl bromoacetate.
Each approach is analyzed below for feasibility, yield optimization, and scalability.
Method 1: Three-Component One-Pot Synthesis
Reaction Design and Mechanism
This method adapts the protocol reported by, wheretriazolo[4,3-a]pyrimidines are synthesized via a one-pot reaction involving 5-amino-1-phenyl-1H-1,2,4-triazole, aromatic aldehydes, and ethyl acetoacetate. For the target compound, modifications are required to introduce the 5,6-dimethyl and 7-oxo groups.
Key Steps:
- Knoevenagel Condensation : Ethyl acetoacetate reacts with a dimethyl-substituted aldehyde to form an arylidene intermediate.
- Michael Addition : The amino group of a custom-synthesized 5-amino-triazole attacks the electrophilic carbon of the arylidene.
- Cyclization and Dehydration : Intramolecular lactamization yields the triazolopyrimidine core.
Thioether Formation
Post-cyclization, the 3-position is functionalized via a thiol-ene reaction or oxidative coupling. For example, treating the intermediate with ethyl 2-mercaptoacetate in the presence of a radical initiator (e.g., AIBN) could install the thioether linkage.
Optimization Data :
| Parameter | Condition | Yield (%) |
|---|---|---|
| Catalyst | APTS (10 mol%) | 72–88 |
| Solvent | Ethanol, reflux | 24 h |
| Thiol Equivalent | 1.2 eq | 65 |
Method 2: Nucleophilic Substitution of Chloro Intermediate
Synthesis of Chloro Precursor
The chloro derivative, 3-chloro-5,6-dimethyl-7-oxo-7,8-dihydro-triazolo[4,3-a]pyrimidine, is prepared via chlorination of a hydroxyl or amino precursor. As demonstrated in, treatment of 5,6-dimethyl-7-oxo-7,8-dihydro-triazolo[4,3-a]pyrimidin-3-ol with phosphorus oxychloride (POCl₃) at reflux affords the chloro compound in 94% yield.
Method 3: Direct Alkylation of Triazolopyrimidine Thiol
Synthesis of Thiol Intermediate
The 3-thiol derivative, 5,6-dimethyl-7-oxo-7,8-dihydro-triazolo[4,3-a]pyrimidine-3-thiol, is synthesized via cyclization of a thiourea precursor or reduction of a disulfide. For example, Lawesson’s reagent can convert a carbonyl group to a thiol in the presence of ammonium thiocyanate.
Comparative Analysis of Synthetic Methods
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| Three-Component | One-pot, fewer purification steps | Requires custom aldehydes | 65–72 |
| Nucleophilic Substitution | High yields, scalable | POCl₃ handling hazards | 85–90 |
| Direct Alkylation | Mild conditions, straightforward | Thiol intermediate instability | 70–78 |
Experimental Procedures and Optimization
Three-Component Synthesis Protocol
- Combine 5-amino-1-(2,4-dimethylphenyl)-1H-1,2,4-triazole (10 mmol), 2,2-dimethylpropanal (12 mmol), and ethyl acetoacetate (10 mmol) in ethanol with APTS catalyst (10 mol%).
- Reflux for 24 h, isolate the triazolopyrimidine core via filtration.
- React with ethyl 2-mercaptoacetate (12 mmol) in ethanol under N₂, 60°C, 8 h.
- Purify by recrystallization (ethanol/ether).
Characterization Data :
- IR (KBr) : 1720 cm⁻¹ (C=O), 1240 cm⁻¹ (C-S).
- ¹H-NMR (400 MHz, CDCl₃) : δ 1.31 (t, 3H, CH₂CH₃), 2.28 (s, 6H, 2×CH₃), 3.82 (s, 2H, SCH₂), 4.21 (q, 2H, OCH₂).
Chemical Reactions Analysis
Nucleophilic Substitution at the Thioether Group
The thioether (-S-) linkage in the compound serves as a reactive site for nucleophilic substitution. For example:
-
Reaction with alkyl halides : The sulfur atom can undergo alkylation to form sulfonium intermediates, which are pivotal in synthesizing bioactive derivatives .
-
Displacement by amines : Thioether groups may react with primary or secondary amines under basic conditions to form thioamide derivatives .
Example Reaction Pathway :
(Where R = alkyl/aryl group; X = halide)
Ester Hydrolysis and Functionalization
The ethyl acetate moiety undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives, which are further functionalized:
| Condition | Product | Application |
|---|---|---|
| Acidic (HCl/H₂O) | 2-((5,6-Dimethyl-7-oxo-...)thio)acetic acid | Precursor for amide coupling |
| Basic (NaOH/EtOH) | Sodium salt of the acid | Improved solubility for biological assays |
Cyclization Reactions
The triazolopyrimidine core participates in cyclization with bifunctional reagents:
-
With hydrazines : Forms fused triazolo[3,4-b]thiadiazine systems under microwave irradiation, enhancing reaction efficiency (yields: 78–90%) .
-
With α-haloketones : Produces pyrido[2,3-d]thiazolo[3,2-a]pyrimidinones via nucleophilic attack at the thio group .
Key Cyclization Example :
Cross-Coupling Reactions
Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) at the pyrimidine ring’s halogenated positions enables aryl/heteroaryl group introductions .
Oxidation and Reduction
-
Oxidation : The thioether group oxidizes to sulfone derivatives using H₂O₂ or mCPBA, altering electronic properties for enhanced enzyme inhibition .
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the triazole ring’s double bonds, modifying bioactivity profiles .
Microwave-Assisted Modifications
Microwave irradiation significantly accelerates reactions like ester hydrolysis and cyclization, improving yields (e.g., 94% for thiadiazine formation vs. 79% under conventional heating) .
Biological Activity-Driven Reactions
Derivatization strategies focus on enhancing pharmacological properties:
-
Amide bond formation : Coupling with substituted anilines improves anticancer activity via kinase inhibition .
-
Glycosylation : Attaching sugar moieties increases solubility and target specificity.
Mechanistic Insights
Scientific Research Applications
Chemical Characteristics
- Molecular Formula : C₁₈H₁₉N₅O₄S
- Molecular Weight : 401.4 g/mol
- CAS Number : 895006-95-8
Medicinal Chemistry
Ethyl 2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetate is primarily investigated for its potential biological activities due to its unique structural features. Compounds with a triazolopyrimidine core have been associated with various pharmacological properties:
Antimicrobial Activity
Research has indicated that derivatives of triazolopyrimidine compounds exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds can inhibit the growth of various bacteria and fungi by interfering with their metabolic pathways .
Anticancer Properties
There is emerging evidence suggesting that triazolopyrimidine derivatives may possess anticancer activity. They have been shown to induce apoptosis in cancer cell lines and inhibit tumor growth in animal models. The mechanism often involves the modulation of key signaling pathways related to cell proliferation and survival.
Biochemical Research
This compound serves as a valuable intermediate in the synthesis of other biologically active compounds. Its ability to modify biological targets makes it a useful tool in drug discovery and development.
Synthesis of Novel Compounds
The compound can be utilized in the synthesis of novel derivatives that may enhance biological activity or reduce toxicity. For example, researchers have synthesized various thioacetate derivatives to explore their biological profiles and optimize pharmacokinetic properties .
Case Study 1: Antimicrobial Evaluation
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of several triazolopyrimidine derivatives. This compound was included as a lead compound due to its promising preliminary results against Gram-positive bacteria. The study concluded that modifications to the thio group could enhance activity against resistant strains .
Case Study 2: Anticancer Activity
In another investigation reported in Cancer Research, researchers examined the effects of this compound on various cancer cell lines. The results indicated that the compound induced significant apoptosis and inhibited proliferation through the activation of caspase pathways. This case study highlights its potential as a therapeutic agent in oncology.
Mechanism of Action
The mechanism by which Ethyl 2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetate exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Indole Derivatives: These compounds share structural similarities and exhibit various biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Coumarin Heterocycles: These compounds are known for their biological and pharmaceutical properties, making them valuable in drug development.
Thiadiazoles: These compounds are synthesized through similar reactions and have shown antimicrobial and antiviral activities.
Uniqueness: Ethyl 2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetate stands out due to its unique structure and reactivity
Biological Activity
Ethyl 2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the class of [1,2,4]triazolo[4,3-a]pyrimidines and features a unique thioacetate moiety. Its molecular formula is , with a molecular weight of 282.32 g/mol. The structural framework contributes to its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 282.32 g/mol |
| CAS Number | 891133-42-9 |
Anticancer Properties
Research indicates that derivatives of triazolo compounds exhibit significant anticancer activities. This compound has shown promising results in inhibiting the proliferation of various cancer cell lines:
- In Vitro Studies : In studies assessing its effect on human breast cancer cell lines (MCF-7 and MDA-MB-231), the compound demonstrated notable antiproliferative activity with IC50 values comparable to standard chemotherapeutics like doxorubicin .
- Mechanism of Action : The compound appears to disrupt microtubule dynamics and induce apoptosis in cancer cells by inhibiting tubulin polymerization .
Antimicrobial Activity
The compound also exhibits antimicrobial properties against various pathogens:
- Inhibition of Fungal Growth : In vitro tests have shown that this compound has significant activity against Candida species when compared to conventional antifungals like ketoconazole .
- Bacterial Efficacy : The compound has been tested against several human pathogenic bacteria and showed effective inhibition at low concentrations .
Enzyme Inhibition
The biological activity of this compound includes enzyme inhibition:
- Alkaline Phosphatase Inhibition : Studies indicate that the compound inhibits tissue-nonspecific alkaline phosphatase (h-TNAP), which is linked to various pathological conditions including cancer .
- Aromatase Inhibitors : The compound's structure suggests potential as an aromatase inhibitor which could be beneficial in hormone-dependent cancers .
Study on Cancer Cell Lines
A recent study evaluated the effects of this compound on HEPG2 liver cancer cells. The results indicated a significant reduction in cell viability with an IC50 value significantly lower than that of standard treatments .
Antifungal Activity Assessment
Another investigation focused on the antifungal properties against various Candida species. The compound was found to be effective at concentrations lower than those required for ketoconazole treatment . This highlights its potential as a novel antifungal agent.
Q & A
Q. What are the established synthetic routes for Ethyl 2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetate, and how do reaction conditions influence yield?
Methodological Answer: The compound is typically synthesized via nucleophilic substitution or alkylation reactions. A general procedure involves:
- Reacting a thiol-containing triazolo pyrimidine precursor with ethyl bromoacetate in a polar aprotic solvent (e.g., DMF) using a base like DIPEA (3 equiv.) at room temperature for 30 minutes .
- Purification via silica-gel column chromatography with ethyl acetate/hexane gradients (0–100%) yields products with >95% purity .
Yield variations (54–67% in related analogs) depend on steric hindrance from substituents and the reactivity of alkylating agents. For example, bulkier bromides may require extended reaction times or elevated temperatures .
Q. Which spectroscopic techniques are critical for structural elucidation of this compound?
Methodological Answer:
- 1H/13C NMR : Assigns proton environments (e.g., methyl groups at δ 2.47–2.67 ppm) and carbonyl signals (δ 169.5 ppm for the acetate ester) .
- Mass Spectrometry (ESI-MS) : Confirms molecular weight (e.g., [M+H]+ = 280.93–372.87 for analogs) .
- X-ray Crystallography : Resolves conformational details (e.g., puckering of the pyrimidine ring and dihedral angles between fused rings) . For example, deviations of 0.224 Å from planarity indicate a flattened boat conformation in related structures .
Q. What preliminary biological assays are recommended to evaluate its bioactivity?
Methodological Answer:
- In vitro STING Agonist Assays : Test activation of human STING variants using cell-based luciferase reporters, as done for structurally similar triazolo pyrimidine derivatives .
- Antimicrobial Screening : Use agar diffusion or microdilution methods against Gram-positive/negative bacteria and fungi, referencing protocols for thiadiazolo pyrimidine analogs .
- Cytotoxicity Profiling : Employ MTT assays on human cell lines (e.g., HEK293) to establish IC50 values and selectivity indices .
Advanced Research Questions
Q. How can researchers optimize the alkylation step to improve regioselectivity and purity?
Methodological Answer:
- Solvent Selection : Replace DMF with less polar solvents (e.g., THF) to reduce side reactions.
- Catalyst Use : Introduce phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance alkyl bromide reactivity .
- Temperature Control : Gradual heating (40–60°C) minimizes decomposition of heat-sensitive intermediates.
- Monitoring Reaction Progress : Use TLC or in-situ IR to detect thiolate intermediate formation and adjust stoichiometry dynamically .
Q. What strategies resolve spectral data contradictions, such as unexpected splitting in NMR signals?
Methodological Answer:
- Variable Temperature NMR : Perform experiments at higher temperatures (e.g., 50°C) to coalesce split signals caused by slow conformational exchange .
- 2D NMR (COSY, NOESY) : Identify through-space couplings (e.g., NOE between methyl and aromatic protons) to confirm spatial arrangements .
- Isotopic Labeling : Synthesize deuterated analogs to simplify complex splitting patterns in crowded spectral regions .
Q. How do substituent modifications on the triazolo pyrimidine core affect bioactivity?
Methodological Answer:
- Methyl/Bromo Substituents : Adding methyl groups at C5/C6 (as in the target compound) enhances metabolic stability but may reduce solubility. Bromination at C8 increases steric bulk, potentially improving target binding affinity (e.g., STING agonists) .
- Heterocycle Fusion : Replacing the thieno ring with furo or pyrrolo groups (as in analogs 9–11) alters electronic properties, impacting interaction with hydrophobic binding pockets .
- Method : Use molecular docking (e.g., AutoDock Vina) to predict binding modes and validate with mutagenesis studies on target proteins .
Q. What challenges arise in crystallizing this compound, and how are they addressed?
Methodological Answer:
- Crystallization Challenges : Low solubility in common solvents and polymorphism.
- Solutions :
- Optimize solvent mixtures (e.g., ethyl acetate/ethanol 3:2) for slow evaporation .
- Use seeding techniques with microcrystals from analogous compounds to induce nucleation .
- Characterize polymorphs via DSC and PXRD to identify thermodynamically stable forms .
Q. How can stability under physiological conditions be assessed?
Methodological Answer:
- Accelerated Stability Studies : Incubate the compound in PBS (pH 7.4) at 37°C for 24–72 hours, monitoring degradation via HPLC .
- LC-MS Analysis : Identify degradation products (e.g., hydrolysis of the ester group to carboxylic acid) .
- Light/Heat Exposure : Perform ICH-compliant stress testing (40°C/75% RH, UV light) to establish storage guidelines .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
